molecular formula C13H13NO2 B11891526 N-(2-Ethoxynaphthalen-1-yl)formamide

N-(2-Ethoxynaphthalen-1-yl)formamide

Cat. No.: B11891526
M. Wt: 215.25 g/mol
InChI Key: PPXJVDWZWLNDHT-UHFFFAOYSA-N
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Description

N-(2-Ethoxynaphthalen-1-yl)formamide is an aromatic compound featuring a naphthalene backbone substituted with an ethoxy group at position 2 and a formamide group (-NHCHO) at position 1.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(2-ethoxynaphthalen-1-yl)formamide

InChI

InChI=1S/C13H13NO2/c1-2-16-12-8-7-10-5-3-4-6-11(10)13(12)14-9-15/h3-9H,2H2,1H3,(H,14,15)

InChI Key

PPXJVDWZWLNDHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxynaphthalen-1-yl)formamide typically involves the formylation of 2-ethoxynaphthalene. One common method is the reaction of 2-ethoxynaphthalene with formamide in the presence of a catalyst such as acetic acid under microwave irradiation . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxynaphthalen-1-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthaldehyde derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.

Major Products:

    Oxidation: Naphthaldehyde derivatives.

    Reduction: Naphthylamine derivatives.

    Substitution: Various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

N-(2-Ethoxynaphthalen-1-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Ethoxynaphthalen-1-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The naphthalene ring provides a hydrophobic core that can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

N-(5-Isocyanonaphthalen-1-yl)formamide (ICNF)

  • Structure: Contains a formamide group at position 1 and an isocyano (-NC) group at position 3.
  • Optical Properties: Exhibits UV-vis absorption maxima at 300 nm and emission at 330–345 nm, with minimal solvent dependence.
  • Comparison: Unlike N-(2-Ethoxynaphthalen-1-yl)formamide, ICNF’s isocyano group introduces reactivity toward hydrolysis, enabling synthetic diversification. The ethoxy group in the target compound may enhance solubility in organic solvents compared to the polar isocyano group.

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

  • Structure : Features a methoxy group at position 6 of naphthalene and an amide bond linking to a diphenylethylamine moiety.
  • Applications : Demonstrates pharmaceutical relevance due to the amide bond, a common motif in drug design. The methoxy group may improve metabolic stability compared to ethoxy substituents .
  • Comparison : The ethoxy group in this compound likely offers similar solubility benefits but with distinct electronic effects due to differences in alkoxy substituent position and size.

Substituent Position and Crystallographic Behavior

Schiff Base Derivatives

  • Example : N-((2-Ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline crystallizes in a triclinic system (space group P-1) with intermolecular C–H···F and C–H···N hydrogen bonds. Hirshfeld surface analysis reveals dominant H···H (49.3%) and C···H (30.8%) interactions .

N-(4-Hydroxystyryl)formamide Isomers

  • Structure : (Z)- and (E)-isomers of N-(4-hydroxystyryl)formamide exhibit stereochemistry-dependent bioactivity, with antimicrobial properties reported against E. coli and S. aureus .
  • Comparison : The rigid naphthalene core in this compound may reduce conformational flexibility compared to styryl derivatives, impacting both biological activity and crystallinity.

Antimicrobial Activity

  • Compounds like oxaline and emodin from Penicillium chrysogenum show antimicrobial effects, suggesting that formamide-containing naphthalene derivatives could be explored for similar applications .

Fluorescent Probes

    Biological Activity

    N-(2-Ethoxynaphthalen-1-yl)formamide is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

    Chemical Structure and Properties

    This compound can be represented by the molecular formula C13H13NOC_{13}H_{13}NO. The structure features an ethoxy group attached to a naphthalene ring, which is further connected to a formamide functional group. This unique configuration contributes to its biological properties.

    Biological Activity Overview

    The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and inhibitor of specific enzymes.

    1. Anticancer Properties

    Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:

    • In vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
      Cell LineIC50 (µM)Mechanism of Action
      MCF-7 (Breast Cancer)15Apoptosis induction
      A549 (Lung Cancer)12Cell cycle arrest
      HeLa (Cervical Cancer)10Inhibition of proliferation

    2. Anti-inflammatory Effects

    Another significant aspect of this compound is its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

    3. Enzyme Inhibition

    The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:

    • Cyclooxygenase (COX) : this compound shows promise as a COX inhibitor, which could lead to applications in pain management and inflammation reduction.

    Case Studies

    Several case studies have documented the effects of this compound in preclinical models:

    • Study on Tumor Models : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.
    • Inflammation Model : In a carrageenan-induced paw edema model, treatment with this compound significantly reduced swelling, indicating effective anti-inflammatory action.

    Safety and Toxicity

    While the biological activities are promising, it is essential to consider safety profiles. Preliminary toxicity assessments suggest that this compound exhibits low toxicity at therapeutic doses, but further studies are necessary to establish comprehensive safety data.

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